molecular formula C11H18O3 B13833727 Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate CAS No. 93904-83-7

Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13833727
CAS No.: 93904-83-7
M. Wt: 198.26 g/mol
InChI Key: DTSQPPVGQIJERI-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 It is part of the oxaspiro compound family, characterized by a spiro-connected oxirane ring and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of ethyl chloroformate and 2-methyl-1-oxaspiro[2.5]octane in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and potential applications of this compound.

Properties

CAS No.

93904-83-7

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-13-9(12)10(2)11(14-10)7-5-4-6-8-11/h3-8H2,1-2H3

InChI Key

DTSQPPVGQIJERI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2(O1)CCCCC2)C

Origin of Product

United States

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